

A Comparative Analysis of the Biological Activities of Convolvine and Convolamine

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Compound of Interest

Compound Name: 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two structurally related tropane alkaloids, Convolvine and its desmethyl metabolite, Convolamine. Both compounds are derived from the medicinal plant *Convolvulus pluricaulis*, traditionally used in Ayurvedic medicine. Recent research has unveiled distinct pharmacological profiles for these alkaloids, with Convolamine emerging as a promising modulator of the sigma-1 receptor (S1R), a target of interest for neurodegenerative and psychiatric disorders.

Summary of Biological Activities

Convolamine has been identified as a potent positive allosteric modulator of the sigma-1 receptor (S1R), exhibiting cognitive-enhancing and neuroprotective effects in preclinical models. In stark contrast, Convolvine does not demonstrate these S1R-mediated effects at comparable concentrations. The primary distinction in their activity lies in their interaction with S1R, which dictates their differential pharmacological outcomes.

Quantitative Comparison of Biological Activities

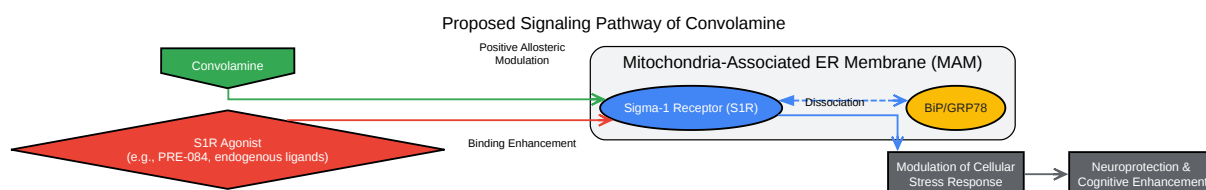
The following table summarizes the available quantitative data on the biological activities of Convolvine and Convolamine.

Parameter	Convolamine	Convolvine	Reference
Primary Target	Sigma-1 Receptor (S1R) Positive Allosteric Modulator	Not active at S1R at comparable doses to Convolamine	
S1R Binding Site	Does not bind to the S1R agonist/antagonist binding site	No significant binding to S1R	
Effect on S1R Agonist (PRE-084) Affinity	Shifts the IC50 value of PRE-084 to lower values	No reported effect	
In vivo Cognitive Enhancement	Restores learning in mouse models of cognitive impairment (~1 mg/kg)	Does not share the cognitive-enhancing effects of Convolamine	
S1R Binding Inhibition (IC50)	> 10 μ M	Not Available	
S2R Binding Inhibition (IC50)	> 10 μ M	Not Available	
Off-Target Interactions (at 0.1 or 1 μ M)	Inhibition of CB2 receptors, Kv channels, and 5-HT3 receptor binding; Stimulation of 5-HT1B receptors	Not Available	

Signaling Pathway and Mechanism of Action

Convolamine's primary mechanism of action involves the positive allosteric modulation of the sigma-1 receptor. S1R is a chaperone protein located at the endoplasmic reticulum-mitochondria associated membranes (MAMs) and is involved in regulating cellular stress responses and neuronal plasticity. By binding to an allosteric site on S1R, Convolamine

enhances the binding and efficacy of endogenous or exogenous S1R agonists. This modulation is believed to underlie its neuroprotective and cognitive-enhancing properties.



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Proposed signaling pathway of Convolamine's action at the Sigma-1 Receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Sigma-1 Receptor/BiP Dissociation Assay

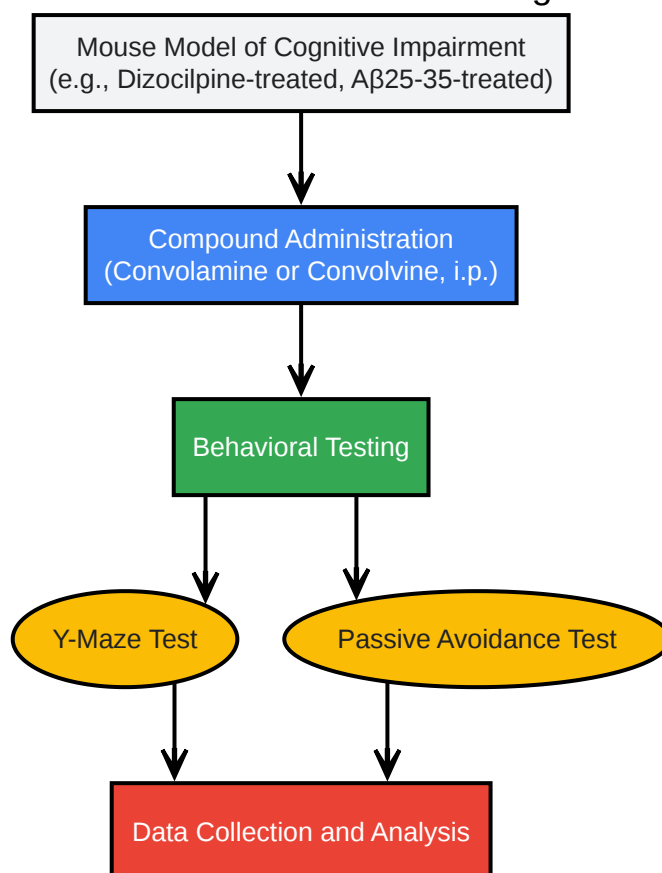
This assay is used to determine if a compound acts as a sigma-1 receptor agonist.

- **Cell Culture:** CHO cells overexpressing GFP-tagged S1R are cultured in appropriate media.
- **Compound Incubation:** The cells are incubated with the test compound (e.g., Convolamine, PRE-084 as a positive control, NE-100 as an antagonist) for 30 minutes at 37°C.
- **Immunoprecipitation:** Following incubation, GFP immunoprecipitation is performed to isolate the S1R protein.
- **Western Blotting:** The immunoprecipitated samples are then analyzed by Western blotting to detect the amount of BiP co-precipitated with S1R.
- **Analysis:** A reduction in the amount of BiP associated with S1R indicates receptor activation (agonist activity). Convolamine, as a positive allosteric modulator, does not directly cause dissociation but enhances the dissociation induced by an agonist.

In Vivo Behavioral Testing in Mice

The following experimental workflow is commonly used to assess the cognitive-enhancing effects of compounds in mouse models of cognitive impairment.

Experimental Workflow for In Vivo Cognitive Testing



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